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Compound of Interest

Compound Name:
Ethyl 2-(3-chlorophenyl)-2,2-

difluoroacetate

Cat. No.: B179678 Get Quote

Technical Guide: Ethyl 2-(3-chlorophenyl)-2,2-
difluoroacetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis,

and analysis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a fluorinated organic compound

of interest in medicinal chemistry and drug development.

Core Physical and Chemical Properties
Quantitative data for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is summarized below.

Experimentally determined values are provided where available; in their absence,

computationally predicted data from reputable chemical software is included to guide

researchers.
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Property Value Source

Molecular Formula C₁₀H₉ClF₂O₂ [1]

Molecular Weight 234.63 g/mol [1]

CAS Number 135334-14-4 [1]

Boiling Point
Predicted: 253.5 ± 35.0 °C at

760 mmHg
Predicted

Melting Point No Data Available

Density Predicted: 1.352 ± 0.06 g/cm³ Predicted

Refractive Index Predicted: 1.493 Predicted

Storage Temperature Room Temperature [1]

Synthesis Protocol: A Generalized Approach
A specific, detailed experimental protocol for the synthesis of Ethyl 2-(3-chlorophenyl)-2,2-
difluoroacetate is not readily available in published literature. However, a plausible and

effective method for its synthesis is the Reformatsky reaction, a well-established method for the

formation of β-hydroxy esters, which can be adapted for α,α-difluoro-β-hydroxy esters.

Reaction Principle: The Reformatsky reaction involves the reaction of an α-haloester with a

carbonyl compound in the presence of zinc metal. In this case, 3-chlorobenzaldehyde would

react with ethyl bromodifluoroacetate in the presence of activated zinc to form the desired

product.

Detailed Methodology:

Zinc Activation:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and dropping funnel, add zinc dust (1.5 equivalents).

Add a small amount of iodine crystals and heat gently until the purple vapor is observed,

indicating the activation of the zinc surface.
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Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or

nitrogen).

Reaction Setup:

Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

In the dropping funnel, prepare a solution of 3-chlorobenzaldehyde (1 equivalent) and

ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.

Reaction Execution:

Slowly add a small portion of the aldehyde/ester solution to the zinc suspension and gently

heat the mixture to initiate the reaction.

Once the reaction has started (indicated by a color change and gentle reflux), add the

remaining solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, continue to stir the reaction mixture at reflux for an

additional 2-3 hours to ensure complete conversion.

Work-up and Purification:

Cool the reaction mixture to room temperature and then quench the reaction by slowly

adding a saturated aqueous solution of ammonium chloride.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or

ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to yield pure Ethyl 2-(3-chlorophenyl)-2,2-
difluoroacetate.
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Analytical Characterization
The identity and purity of the synthesized Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate can

be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the

analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile

solvent such as ethyl acetate or dichloromethane.

Analysis: Inject the sample into the GC-MS system. The resulting chromatogram will provide

the retention time of the compound, and the mass spectrum will show the molecular ion peak

and characteristic fragmentation pattern, confirming the molecular weight and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a

triplet and a quartet) and the aromatic protons of the 3-chlorophenyl group. The chemical

shifts and coupling patterns will be consistent with the proposed structure.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoro

group and will typically show a singlet or a more complex pattern depending on the

molecular environment.

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the

molecule, further confirming its structure.

Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of Ethyl 2-(3-
chlorophenyl)-2,2-difluoroacetate via the Reformatsky reaction.
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Caption: General synthesis workflow for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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